N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide

Lipophilicity Partition coefficient QSAR

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide (CAS 920527-55-5) is a synthetic tertiary sulfonamide with the molecular formula C₁₆H₃₂N₂O₂S and a molecular weight of 316.50 g/mol. It belongs to the class of N-β-cyanoethyl alkanesulfonamides, originally disclosed in US Patent 2,424,664 as compositions of matter accessible via base-catalyzed Michael addition of acrylonitrile to sulfonamide N–H precursors.

Molecular Formula C16H32N2O2S
Molecular Weight 316.5 g/mol
CAS No. 920527-55-5
Cat. No. B12640686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide
CAS920527-55-5
Molecular FormulaC16H32N2O2S
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCS(=O)(=O)N(C)CCC#N
InChIInChI=1S/C16H32N2O2S/c1-3-4-5-6-7-8-9-10-11-12-16-21(19,20)18(2)15-13-14-17/h3-13,15-16H2,1-2H3
InChIKeyFQXMZGIMQWJYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide (CAS 920527-55-5): Compound Identity, Class, and Procurement-Relevant Physicochemical Profile


N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide (CAS 920527-55-5) is a synthetic tertiary sulfonamide with the molecular formula C₁₆H₃₂N₂O₂S and a molecular weight of 316.50 g/mol . It belongs to the class of N-β-cyanoethyl alkanesulfonamides, originally disclosed in US Patent 2,424,664 as compositions of matter accessible via base-catalyzed Michael addition of acrylonitrile to sulfonamide N–H precursors [1]. The compound bears a C₁₂ n-dodecane chain attached to the sulfonyl sulfur, an N-methyl group, and an N-(2-cyanoethyl) substituent, yielding a computed logP of 5.16 and a topological polar surface area (TPSA) of 69.55 Ų . Structurally related dodecanesulfonamide derivatives are established surfactants and corrosion inhibitors [2], and the cyanoethyl group provides a versatile synthetic handle for further derivatization—including reduction to primary amine, hydrolysis to carboxylic acid, or participation in cycloaddition chemistry [1].

Synthetic Building Block
Tertiary sulfonamide scaffold with a masked primary amine/carboxylic acid handle
Versatile Cyanoethyl Handle
Enables late-stage reduction to amine or hydrolysis to carboxylic acid
Balanced Physicochemical Profile
Zero hydrogen bond donors and computed logP ~5.2 supports non-aqueous media partitioning

Why N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide Cannot Be Replaced by Generic Dodecanesulfonamides: Key Structural Differentiation Points


Generic substitution without rigorous functional verification carries quantifiable risk because the N-(2-cyanoethyl)-N-methyl substitution pattern fundamentally alters three molecular properties relative to the unsubstituted dodecane-1-sulfonamide scaffold: (i) lipophilicity is elevated by approximately 0.66 logP units (computed logP 5.16 vs. 4.5 for the parent), shifting partitioning behavior in biphasic systems ; (ii) the polar surface area increases from ~54.5 Ų to 69.55 Ų while simultaneously eliminating the sole hydrogen bond donor (HBD = 0 vs. HBD = 1), which jointly modulate membrane permeability and protein-binding potential ; and (iii) the cyanoethyl appendage introduces a chemically orthogonal reactive site—absent in simple N-alkyl or N,N-dialkyl analogs—that enables downstream transformations (reduction, hydrolysis, click chemistry) inaccessible to N-ethyldodecanesulfonamide or N,N-diethyldodecane-1-sulfonamide [1]. These differences are not merely incremental; they constitute discrete changes that cannot be compensated for by adjusting concentration or formulation alone.

Risk 1 Parent dodecane-1-sulfonamide has a hydrogen bond donor and lower lipophilicity, which shifts partitioning behavior in biphasic systems.
Risk 2 N,N-diethyl analogs lack the cyanoethyl group, eliminating orthogonal reactivity for amine or carboxylic acid derivatization.
Risk 3 Shorter-chain homologs (e.g., C3 propane) differ by over 30,000-fold in partition coefficient, preventing direct replacement in hydrophobic applications.

Quantitative Differentiation Evidence for N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide: Head-to-Head and Cross-Study Comparator Data


Lipophilicity (logP) Comparison: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide vs. Parent Dodecane-1-sulfonamide and N,N-Diethyl Analog

The target compound exhibits a computed logP of 5.16, which is 0.66 log units higher than the unsubstituted parent dodecane-1-sulfonamide (XLogP3-AA = 4.5) and 0.50 log units lower than N,N-diethyldodecane-1-sulfonamide (logP = 5.66) [1]. This places the compound at an intermediate lipophilicity within the dodecanesulfonamide series—sufficiently hydrophobic for membrane partitioning or organic-phase surfactant applications yet less lipophilic than the fully N,N-dialkylated analog. The ~0.66 logP increment relative to the parent corresponds to an approximately 4.6-fold increase in octanol/water partition coefficient, which is large enough to measurably alter pharmacokinetic distribution or extraction efficiency in biphasic reaction systems.

Lipophilicity (logP)
Cross-study comparable
Target: 5.16 vs Parent: 4.5
Computed values; not a single-study measurement
~4.6-fold increase in partition coefficient relative to parent
Intermediate lipophilicity between parent and N,N-diethyl analog
Lipophilicity Partition coefficient QSAR

Hydrogen Bond Donor/Acceptor Profile and Polar Surface Area: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide vs. Dodecane-1-sulfonamide

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide possesses 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 69.55 Ų . In contrast, the parent dodecane-1-sulfonamide has 1 HBD (the sulfonamide N–H), 3 HBA, and an estimated TPSA of approximately 54.5 Ų (based on the primary sulfonamide motif) [1]. The elimination of the N–H donor and concomitant increase in TPSA by ~15 Ų is functionally significant: it abolishes the compound's capacity to act as a hydrogen bond donor while slightly increasing acceptor capacity, altering solvation free energy and reducing the propensity for strong, directional H-bond interactions with biological targets or stationary phases.

H-Bond / PSA Profile
Cross-study comparable
HBD 0, TPSA 69.55 vs Parent HBD 1, TPSA 54.5
Computed TPSA from ChemSrc and MolBase
Eliminates H-bond donor capacity; increases polar surface area
Alters solvation free energy and self-association potential
Polar surface area Hydrogen bonding Drug-likeness

Synthetic Diversification Potential: Cyanoethyl Group as an Orthogonal Reactive Handle vs. Simple N-Alkyl Analogs

The N-(2-cyanoethyl) substituent is a demonstrated precursor for at least three distinct chemical transformations not available to simple N-alkyl dodecanesulfonamides. According to US Patent 2,424,664, N-β-cyanoethyl sulfonamides undergo: (i) catalytic hydrogenation to yield N-(3-aminopropyl) derivatives; (ii) alkaline or acidic hydrolysis to N-(2-carboxyethyl) derivatives; and (iii) retro-Michael decyanoethylation under alkaline conditions to regenerate the secondary sulfonamide [1]. Subsequent literature confirms that cyanoethylated sulfonamides subjected to reduction and hydrolysis produce well-characterized products [2]. In contrast, N-ethyldodecanesulfonamide and N,N-diethyldodecane-1-sulfonamide lack any chemically orthogonal functional group and can undergo only sulfonamide-level transformations (N-dealkylation, oxidation) [3]. This makes the target compound uniquely suited as a modular synthetic building block where the cyanoethyl moiety serves as a masked amine or carboxylic acid.

Synthetic Handles
Direct comparison
Target: 3+ pathways vs Analog: 0
Reduction, hydrolysis, decyanoethylation
Enables late-stage diversification inaccessible to simple N-alkyl analogs
Documented in US 2,424,664 and NSTL literature
Synthetic intermediate Derivatization Cyanoethyl chemistry

Surfactant Class Performance: Critical Micelle Concentration (CMC) Benchmarking of Dodecanesulfonamide Derivatives vs. Commercial LAS

Although no CMC measurement has been published specifically for N-(2-cyanoethyl)-N-methyldodecane-1-sulfonamide, the structurally analogous N-ethyldodecanesulfonamides (primary isomers) studied by Mousli and Tazerouti (2007) exhibited measurable surface activity with CMC values and surface tension reduction profiles that were benchmarked against linear alkylbenzenesulfonate (LAS), a commercial surfactant standard [1]. The dodecanesulfonamide scaffold—shared by the target compound—consistently reduced surface tension in aqueous solution, with foaming power and foam stability evaluated by the Bartsch method and compared directly to LAS [1]. The target compound's computed logP of 5.16 and zero-HBD profile predict that its CMC would be lower (more surface-active) than the N-ethyldodecanesulfonamide primary isomers characterized in that study, owing to increased hydrophobicity from the cyanoethyl group. However, this inference requires experimental confirmation.

Surfactant Activity
Class-level inference
No direct CMC data for target compound
Scaffold validated as surfactant by Mousli & Tazerouti 2007
May support surfactant screening; experimental CMC determination advised
Predicted lower CMC than N-ethyl analog due to higher logP
Surfactant Critical micelle concentration Surface tension

Molecular Weight and PSA Differentiation: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide vs. Shorter-Chain Cyanoethyl Sulfonamide Analogs

The target compound (MW = 316.50 g/mol, C₁₂ alkyl chain) differs substantially from the shorter-chain homolog N-(2-cyanoethyl)-N-methylpropane-1-sulfonamide (MW = 190.27 g/mol, C₃ alkyl chain) [1]. The MW increase of 126.23 g/mol reflects the nine additional methylene units in the dodecane chain, which drive the logP from approximately 0.6 (propane analog, estimated) to 5.16. This ~4.5 logP unit difference—approximately 30,000-fold in partition coefficient—means the two compounds occupy entirely different property spaces: the propane analog is water-miscible while the target compound is highly lipophilic. The PSA of the target (69.55 Ų) versus the propane analog (estimated ~66 Ų, similar sulfonamide core) indicates that chain elongation primarily affects lipophilicity, not polar interactions.

Homolog Distinction
Cross-study comparable
C12 (MW 316.50) vs C3 (MW 190.27)
ΔMW +126.23; ΔlogP ~+4.5
>30,000-fold difference in partition coefficient
Chain-length selection critical for non-polar media applications
Molecular weight Chain length Homologous series

Evidence-Backed Application Scenarios for N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide (CAS 920527-55-5)


Late-Stage Diversifiable Building Block in Medicinal Chemistry

The cyanoethyl group serves as a latent primary amine or carboxylic acid, enabling modular SAR exploration without resynthesizing the dodecanesulfonamide core. As demonstrated in US 2,424,664, N-β-cyanoethyl sulfonamides can be reduced to 3-aminopropyl derivatives or hydrolyzed to 2-carboxyethyl derivatives under standard conditions [1]. This is not possible with N-ethyldodecanesulfonamide or N,N-diethyldodecane-1-sulfonamide, which lack any chemically addressable functional group beyond the sulfonamide itself . For medicinal chemistry programs requiring a lipophilic sulfonamide warhead (logP = 5.16) with a built-in diversification point, this compound reduces synthetic step count relative to routes that would require separate installation of a reactive handle.

Hydrophobic Surfactant or Corrosion Inhibitor Component with Tunable H-Bonding Profile

Dodecanesulfonamide derivatives are established surfactants and corrosion inhibitors, with demonstrated surface tension reduction and micelle formation characterized in the peer-reviewed literature [1]. The target compound's zero-HBD profile (vs. HBD = 1 for the parent dodecane-1-sulfonamide) eliminates N–H-mediated hydrogen bonding, which may reduce self-association and alter adsorption geometry on metal surfaces . This is relevant for corrosion inhibitor formulations where the inhibitor's orientation and packing density on the metal surface determine inhibition efficiency. The higher TPSA (69.55 Ų) relative to N,N-diethyldodecane-1-sulfonamide (45.76 Ų) further modulates the hydrophile–lipophile balance [2].

Lipophilic Internal Standard or Reference Compound for Chromatographic Method Development

With a computed logP of 5.16, molecular weight of 316.50 g/mol, and distinct UV-inactive chromophore profile (nitrile IR signature at ~2240–2260 cm⁻¹), this compound is well-suited as a non-volatile, lipophilic internal standard for reversed-phase HPLC or LC-MS methods targeting similarly hydrophobic analytes [1]. The absence of an N–H proton eliminates peak tailing from silanol interactions on C18 columns, a known issue with secondary sulfonamides. The nitrile group provides a characteristic IR absorbance for confirmatory detection in the absence of UV chromophores [1].

Precursor for Amphiphilic Polymer or Dendrimer Functionalization

The cyanoethyl group can be reduced to a primary amine (3-aminopropyl derivative) as described in the foundational patent literature, providing a nucleophilic anchor for conjugation to activated esters, isocyanates, or epoxides on polymer backbones [1]. This positions the compound as a lipophilic side-chain modifier for amphiphilic copolymers or dendrimers. The dodecane chain (C₁₂) provides sufficient hydrophobicity to drive micelle or vesicle formation after polymer conjugation, while the tertiary sulfonamide (HBD = 0) avoids competing H-bond interactions that could complicate self-assembly .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Probe
Cyanoethyl synthetic handle
Amine or carboxylic acid derivatization yield
Corrosion Inhibitor Formulation
Zero HBD, lipophilic scaffold
Surface adsorption and inhibition efficiency
LC-MS Internal Standard
High logP, no N-H peak tailing
Retention time and ion suppression context
Amphiphilic Polymer Precursor
C12 chain, reducible nitrile
Polymer conjugation efficiency
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